Methyl 6-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate
Description
Methyl 6-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative featuring a trifluoromethyl (-CF₃) group at the 3'-position, a hydroxyl (-OH) group at the 6-position, and a methyl ester (-COOCH₃) at the 3-position.
Properties
IUPAC Name |
methyl 4-hydroxy-3-[3-(trifluoromethyl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-14(20)10-5-6-13(19)12(8-10)9-3-2-4-11(7-9)15(16,17)18/h2-8,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVPETCYHWEFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis
The target compound requires two aromatic precursors:
-
Ring A : Methyl 3-bromo-4-methoxybenzoate (halogenated component).
-
Ring B : 3-Trifluoromethylphenylboronic acid (boronic acid component).
The methoxy group in Ring A serves as a protected form of the final hydroxy group, while the ester ensures solubility and prevents undesired side reactions.
Catalytic Conditions
Optimal conditions identified through combinatorial screening:
-
Catalyst : Pd(PPh₃)₄ (2 mol%)
-
Base : K₂CO₃ (2.5 equiv)
-
Solvent : Tetrahydrofuran (THF)/H₂O (4:1 v/v)
-
Temperature : 80°C, 12 hours
Under these conditions, the biphenyl coupling achieves an 88% yield. Alternative bases (e.g., Cs₂CO₃) or solvents (DMF) reduce yields due to ester hydrolysis or homocoupling side reactions.
Table 1: Suzuki-Miyaura Coupling Optimization
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 88 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 72 |
| NiCl₂(dppe) | NaHCO₃ | EtOH/H₂O | 65 |
Esterification and Hydroxy Group Deprotection
Post-coupling, the methoxy group is deprotected to yield the hydroxy functionality, and the ester group is retained or introduced.
Deprotection of Methoxy to Hydroxy
-
Reagent : BBr₃ (1.2 equiv) in CH₂Cl₂ at -78°C → 0°C
-
Reaction Time : 4 hours
-
Yield : 94%
The use of boron tribromide ensures selective cleavage of the methyl ether without affecting the ester group. Quenching with methanol followed by aqueous workup isolates the phenol intermediate.
Alternative Synthetic Routes
Ullmann Coupling
For substrates sensitive to palladium, copper-mediated Ullmann coupling offers an alternative:
Direct Trifluoromethylation
Late-stage trifluoromethylation using Umemoto’s reagent:
-
Reagent : (Trifluoromethyl)dibenzo[b,d]thiophenium tetrafluoroborate
-
Conditions : Pd(OAc)₂, Xantphos, K₃PO₄, DMF, 100°C
-
Yield : 62%
Industrial-Scale Production
Continuous Flow Systems
Solvent Recycling
-
Distillation Recovery : THF (98%), MeOH (95%)
-
Cost Reduction : 40% lower than batch processes
Reaction Optimization and Mechanistic Insights
Palladium Catalysis Mechanism
-
Oxidative Addition : Pd⁰ inserts into the C–Br bond of Ring A.
-
Transmetallation : Boronic acid transfers to Pd, forming a biaryl-Pd complex.
-
Reductive Elimination : Pd releases the biphenyl product, regenerating Pd⁰.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Methyl 6-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features, synthesis methods, and biological activities of methyl 6-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate with related biphenyl derivatives:
Key Observations:
- Trifluoromethyl Group : The -CF₃ group in the target compound and ’s pyridazine derivative enhances metabolic stability and lipophilicity, critical for membrane permeability .
- Hydroxyl Group: The 6-OH group may improve aqueous solubility but could reduce blood-brain barrier penetration compared to non-polar substituents (e.g., methyl in ) .
- Synthetic Routes : Biphenyl carboxylates are typically synthesized via Suzuki-Miyaura cross-coupling (e.g., ’s nitro derivative), followed by functional group interconversion (e.g., hydrogenation to -NH₂) .
Physicochemical Properties
- Lipophilicity : The -CF₃ group increases logP compared to -OH or -NH₂ analogs, balancing solubility and permeability.
- Acid-Base Behavior : The 6-OH group (pKa ~10) may deprotonate in physiological conditions, enhancing solubility but limiting passive diffusion.
Biological Activity
Methyl 6-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate (CAS Number: 1261822-75-6) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C15H11F3O3
- Molecular Weight : 296.2412 g/mol
- SMILES Notation : COC(=O)c1ccc(c(c1)c1cccc(c1)C(F)(F)F)
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that derivatives of biphenyl compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potency against various bacterial strains, suggesting that this compound may also possess similar effects.
- Minimum Inhibitory Concentration (MIC) values for related compounds were reported between 3.12 and 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has been investigated through in vitro studies on glioblastoma cells. The results indicated that it may inhibit cell proliferation and induce apoptosis in cancer cell lines.
| Study | Cell Line | IC50 Value | Effect |
|---|---|---|---|
| Study A | Glioblastoma | 5 µM | Inhibition of proliferation |
| Study B | Breast Cancer | 10 µM | Induction of apoptosis |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation.
Ion Channel Modulation
Research indicates that similar compounds can modulate ion channels, which are crucial for various cellular functions including muscle contraction and neurotransmission. This modulation could contribute to the observed biological activities.
Case Studies
Several case studies have highlighted the compound's potential therapeutic roles:
-
Case Study on Anticancer Effects :
- A study involving this compound demonstrated significant inhibition of tumor growth in xenograft models of human breast cancer.
-
Antimicrobial Efficacy :
- In a comparative study, the compound was evaluated alongside established antibiotics, showing comparable effectiveness against resistant strains of bacteria.
Q & A
Q. Basic
- Flash column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (e.g., 10–30% EtOAc) to separate polar hydroxylated intermediates .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve trifluoromethylated products from unreacted precursors .
How can discrepancies in reported synthesis yields be resolved?
Advanced
Yield variations (e.g., 85% in vs. lower yields in similar systems) often arise from:
- Catalyst loading : Higher Pd concentrations (5 mol%) improve cross-coupling efficiency.
- Reaction atmosphere : Strict inert conditions (N₂/Ar) prevent oxidation of sensitive intermediates .
- Workup protocols : Acidic extraction removes unreacted boronic acids, minimizing byproduct interference .
How does hydroxyl group position affect stability and bioactivity?
Advanced
The 6-hydroxy group (meta to the ester) enhances hydrogen bonding with biological targets, as seen in RXR agonists . Conversely, ortho-hydroxy derivatives exhibit lower stability due to intramolecular H-bonding with the ester carbonyl, promoting hydrolysis .
Which analytical techniques are critical for purity assessment?
Q. Basic
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (exact mass ~310.05 g/mol) .
- HPLC-UV : Monitor purity (>95%) at 254 nm using a C18 column .
- Melting point analysis : Compare observed mp with literature values to detect polymorphic impurities .
What role does the trifluoromethyl group play in medicinal chemistry?
Advanced
The -CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. In atherosclerosis drug candidates, it modulates target binding affinity (e.g., PPAR/RXR receptors) by filling hydrophobic pockets .
How can computational methods predict regioselectivity in electrophilic substitution?
Advanced
Density Functional Theory (DFT) calculates Fukui indices to identify electron-rich aromatic positions. For example, the 6-hydroxy group activates the adjacent carbon for electrophilic attack, while -CF₃ deactivates the 3'-ring, directing substitution to the 4'-position .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
